molecular formula C15H14Cl3N3O2S B3013368 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene CAS No. 898063-76-8

2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Cat. No. B3013368
CAS RN: 898063-76-8
M. Wt: 406.71
InChI Key: NEFRSIVZJIGIQF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information regarding the specific chemical reactions involving “2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” is not available in the public domain .

Scientific Research Applications

Synthesis of Triazine Derivatives

Triazines are a class of compounds with applications in various fields, including herbicides and polymer photostabilizers. The compound can be used to synthesize di- and tri-substituted 1,3,5-triazines, which have shown biological properties such as antitumor activity .

Development of Antitumor Agents

Some triazine derivatives have been clinically used to treat cancers like lung, breast, and ovarian cancer due to their antitumor properties. The compound can be a precursor for the synthesis of these derivatives .

Siderophore-Mediated Drug Development

Triazine compounds also show potential as siderophore-mediated drugs, which are important for microbial iron chelation. This application could be explored for the development of new antimicrobial agents .

Corticotrophin-Releasing Factor 1 Receptor Antagonists

The compound has potential use in the synthesis of corticotrophin-releasing factor 1 receptor antagonists, which have applications in treating various disorders related to stress response .

Leukotriene C4 Antagonists

Derivatives of triazines, which can be synthesized from the compound, show potent activity against leukotriene C4, suggesting a protective effect on gastric lesions and potential use in treating asthma and allergic reactions .

Anti-Protozoal Activity

Triazine derivatives have shown in vitro activity against protozoan parasites like Trypanosoma brucei, the causative organism of Human African Trypanosomiasis. This indicates the compound’s role in developing anti-protozoal medications .

Linker in Chemical Biology

In chemical biology, the compound can act as a linker to connect chemical and biological moieties, which is crucial for the development of new drugs and chimeras .

Dendrimer Synthesis

The compound can be used in the synthesis of dendrimers, which are hyper-branched polymers with applications in drug delivery, catalysis, and materials science .

Mechanism of Action

The mechanism of action of a chemical compound describes how it interacts with other compounds or systems. Unfortunately, the mechanism of action for “2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” is not publicly disclosed .

Safety and Hazards

The safety and hazards of a chemical compound describe its potential risks and precautions needed when handling it. Unfortunately, specific safety and hazard information for “2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” is not publicly disclosed .

properties

IUPAC Name

1-pyridin-2-yl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3O2S/c16-11-9-13(18)14(10-12(11)17)24(22,23)21-7-5-20(6-8-21)15-3-1-2-4-19-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFRSIVZJIGIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

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